

BMS-199264 hydrochloride toxicity and cytotoxicity assessment

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Compound of Interest

Compound Name: BMS-199264 hydrochloride

Cat. No.: B606220

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BMS-199264 Hydrochloride: Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **BMS-199264 hydrochloride**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BMS-199264 hydrochloride**?

A1: **BMS-199264 hydrochloride** is a selective inhibitor of the mitochondrial F1F0 ATP hydrolase.^[1] Under normal physiological conditions, the mitochondrial F1F0 complex synthesizes ATP. However, during ischemic events (a lack of oxygen), this complex can reverse its function and begin hydrolyzing ATP, further depleting the cell's energy stores.^{[2][3][4][5]} BMS-199264 specifically inhibits this ATP hydrolysis activity without affecting the essential ATP synthesis function in healthy, well-oxygenated cells.^{[3][4][5]}

Q2: How does BMS-199264 differ from other mitochondrial inhibitors like oligomycin or aurovertin?

A2: The key difference lies in its selectivity. Non-selective inhibitors like oligomycin and aurovertin inhibit both ATP synthesis and hydrolysis.[3][4] This indiscriminate inhibition can be toxic to healthy cells by cutting off their primary energy supply.[4] In contrast, BMS-199264's selective inhibition of the hydrolase activity makes it protective during ischemia while being non-disruptive to normal cellular energy production.[3][4]

Q3: Is there any published data on the general cytotoxicity of **BMS-199264 hydrochloride**?

A3: Publicly available literature primarily focuses on the pharmacological efficacy and selectivity of BMS-199264 in the context of myocardial ischemia. While these studies suggest a favorable safety profile due to its selective mechanism, comprehensive cytotoxicity studies across a wide range of cell lines (e.g., IC50 values for non-cardiac cells) are not readily available in the provided search results. Researchers should determine the cytotoxic potential in their specific experimental models.

Q4: What are the potential off-target effects of **BMS-199264 hydrochloride**?

A4: The available literature does not detail specific off-target effects of BMS-199264. Its high selectivity for the F1F0 ATP hydrolase is its main reported characteristic. However, as with any small molecule inhibitor, the potential for off-target effects may increase at higher concentrations. If unexpected results are observed, it is crucial to perform dose-response experiments and include appropriate controls.

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity in my cell culture experiments with BMS-199264.

- Possible Cause 1: High Concentration. The selectivity of BMS-199264 may be lost at concentrations significantly higher than the reported effective range (e.g., 1-10 μM in isolated heart models).[3]
 - Troubleshooting Step: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. Start with a concentration range around the reported IC50 for F1F0 ATP hydrolase (0.5 μM).[1]

- Possible Cause 2: Experimental Conditions. The metabolic state of your cells can influence their susceptibility to mitochondrial inhibitors. Cells under metabolic stress may be more sensitive.
 - Troubleshooting Step: Ensure your cell culture conditions are optimal and consistent. Consider the metabolic state of your cells and whether it might predispose them to toxicity from any mitochondrial modulator.
- Possible Cause 3: Solvent Toxicity. The solvent used to dissolve **BMS-199264 hydrochloride** (e.g., DMSO) can be toxic to cells at certain concentrations.
 - Troubleshooting Step: Run a vehicle control with the same concentration of the solvent used in your drug treatment group to assess its specific cytotoxic effect.

Issue 2: I am not observing the expected protective effect of BMS-199264 in my ischemia model.

- Possible Cause 1: Inadequate Ischemic Insult. The protective effects of BMS-199264 are only apparent when there is a significant level of ATP hydrolysis due to ischemia.
 - Troubleshooting Step: Verify the severity of your ischemic model. Ensure that there is a measurable decrease in ATP levels in the untreated control group during the ischemic period.
- Possible Cause 2: Drug Delivery/Stability. The compound may not be reaching its mitochondrial target in your specific model, or it may be unstable under your experimental conditions.
 - Troubleshooting Step: Confirm the stability of BMS-199264 in your experimental media and timeframe. For tissue or in vivo models, consider pharmacokinetic and pharmacodynamic factors.
- Possible Cause 3: Cell/Tissue Type Specificity. The reliance on ATP hydrolysis during ischemia might differ between cell and tissue types.
 - Troubleshooting Step: Investigate the specific role of mitochondrial ATP hydrolysis in the pathophysiology of your experimental model.

Data Presentation

Table 1: Comparative Effects of BMS-199264 and Non-Selective Inhibitors on Mitochondrial Function

Feature	BMS-199264	Oligomycin / Aurovertin
Target	F1F0 ATP Hydrolase	F1F0 ATP Synthase & Hydrolase
Effect on ATP Synthesis (Normoxia)	No significant effect	Inhibition
Effect on ATP Hydrolysis (Ischemia)	Inhibition	Inhibition
Effect on ATP Levels (Normoxia)	No significant effect	Decrease
Effect on ATP Levels (Ischemia)	Attenuates decline	Slows decline, but from a lower baseline
Reported IC50 (Hydrolase)	0.5 μ M	Not applicable (non-selective)

Table 2: Quantitative Data on BMS-199264 Effects in Ischemic Rat Hearts

Concentration	Effect on Time to Onset of Contracture	Effect on LDH Release (Necrosis Marker)
1 μ M	Increase	Decrease
3 μ M	Further Increase	Further Decrease
10 μ M	Significant Increase	Significant Decrease

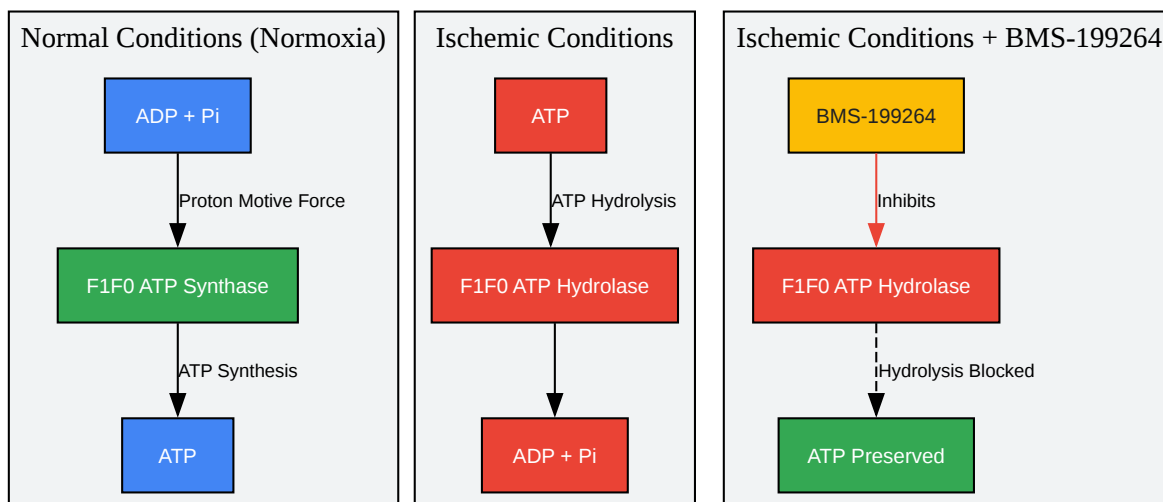
(Data summarized from studies on isolated rat hearts undergoing global ischemia and reperfusion)[6]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

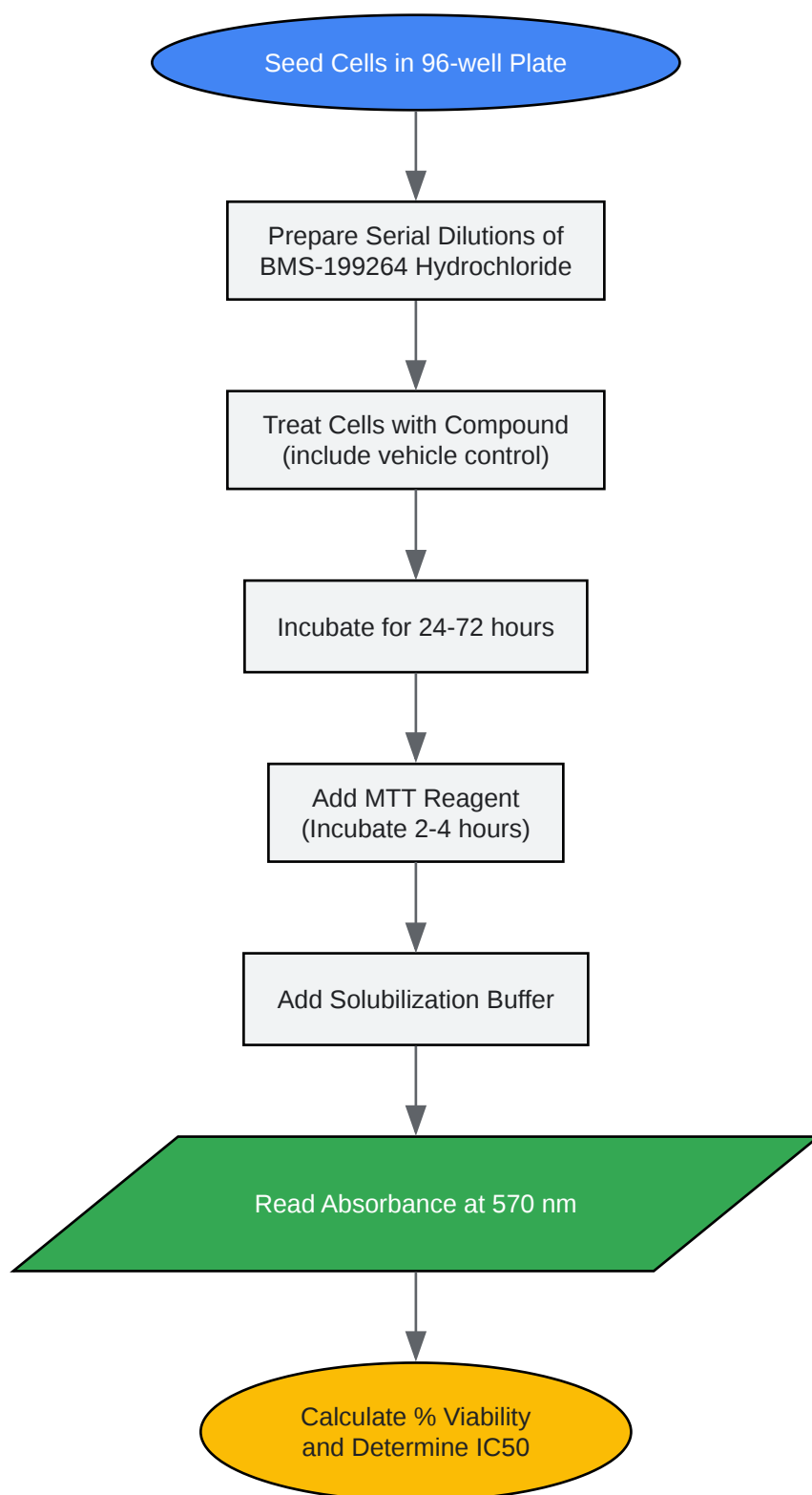
- **Cell Plating:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of **BMS-199264 hydrochloride** in an appropriate solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with solvent) and a positive control for cell death (e.g., staurosporine).
- **Treatment:** Remove the old medium from the cells and add 100 μ L of the medium containing the different concentrations of BMS-199264.
- **Incubation:** Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- **Solubilization:** Add 100 μ L of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is lost).

Visualizations



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Caption: Mechanism of BMS-199264 action in normal vs. ischemic conditions.



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